N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical sciences This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a pyrimidinylamino-substituted azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring is synthesized through a cyclization reaction involving appropriate starting materials such as β-lactams.
Introduction of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives.
Attachment of the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the azetidinone ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidinylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidine derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. It has shown promise as an anticancer agent by targeting specific molecular pathways involved in cell proliferation and apoptosis .
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to bind to retinoid X receptor alpha (RXRα), acting as an antagonist . This binding inhibits the receptor’s activity, leading to downstream effects such as the induction of apoptosis in cancer cells. The compound’s ability to modulate RXRα activity makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
(3-(Pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide: Another RXRα antagonist with similar biological activity.
(4-(Pyrimidin-2-ylamino)benzoyl)hydrazine-1-carbothioamide: Exhibits similar anticancer properties.
Uniqueness
What sets N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine apart is its unique structural combination of a dimethoxyphenyl group and a pyrimidinylamino-substituted azetidinone ring. This structure confers distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-12-4-5-13(14(8-12)23-2)15(21)20-9-11(10-20)19-16-17-6-3-7-18-16/h3-8,11H,9-10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUCEBGDRBLQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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